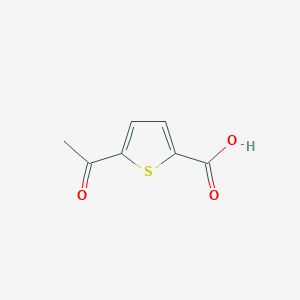

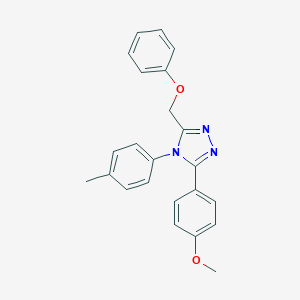

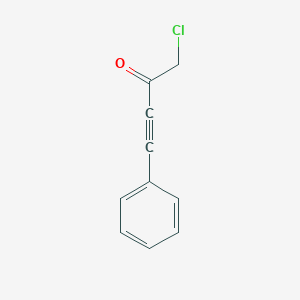

![molecular formula C22H27NO6 B121146 N-[5-羟基-6-(羟甲基)-2,4-双(苯甲氧基)氧杂环-3-基]乙酰胺 CAS No. 14855-31-3](/img/structure/B121146.png)

N-[5-羟基-6-(羟甲基)-2,4-双(苯甲氧基)氧杂环-3-基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of acetamide derivatives often involves acetylation reactions, where an acyl group is introduced to an amine. For instance, the synthesis of 2-hydroxy-N-methyl-N-phenyl-acetamide involved acetylation of N-methylaniline with chloracetyl chloride, followed by esterification and ester interchange steps . These reactions typically require catalysts and careful control of reaction conditions to achieve high yields and selectivity.

Molecular Structure Analysis

The molecular structure of acetamide derivatives is characterized by the presence of the amide functional group, which can engage in hydrogen bonding and other non-covalent interactions. For example, the crystal and molecular structures of N-(5-chloro-2-hydroxy-phenyl)-acetamide were determined using X-ray diffraction analysis, revealing the importance of hydrogen bonds in the supramolecular architecture . Similarly, the structure of N-[3-(diethylaminomethyl)-4-hydroxyphenyl]acetamide includes an intramolecular hydrogen bond and an intermolecular association between N-acetamide groups .

Chemical Reactions Analysis

Acetamide derivatives can undergo various chemical reactions, including transsilylation and reactions with nucleophiles. For instance, silylated derivatives of N-(2-hydroxyphenyl)acetamide were synthesized via reaction with chlorotrimethylsilane, followed by transsilylation with chloro(chloromethyl)dimethylsilane . N,N-Bis(halomethyldimethylsilyl)acetamides reacted with water and methanol, leading to nucleophilic substitution of halogen rather than the expected Si-N cleavage .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives can be influenced by their molecular structure and the nature of substituents. For example, restricted rotation about the amide bond was observed in N,N-bis(2-hydroxyethyl)acetamide, as evidenced by variable temperature 1H and 13C NMR studies . The free energy barrier to rotation was estimated, highlighting the impact of molecular conformation on NMR spectra. The properties of these compounds are also characterized using techniques like IR and MS spectroscopy, which help in identifying characteristic peaks and confirming molecular structures .

科学研究应用

生物降解性和环境监测

乙酰胺化合物的首要研究应用之一,包括与N-[5-羟基-6-(羟甲基)-2,4-双(苯甲氧基)氧杂环-3-基]乙酰胺类似的结构,是环境监测和生物降解性研究。De Guzman 等人(2005 年)的一项研究重点关注 acetochlor 的监测计划及其在地下水中的降解。虽然没有直接研究具体化合物,但该研究突出了环境影响和监测策略,这些策略可能适用于类似化合物,包括感兴趣的化合物(De Guzman et al., 2005)。

水处理中的高级氧化工艺 (AOP)

研究应用还扩展到高级氧化工艺 (AOP),特别是在水处理中降解持久性化合物。Qutob 等人(2022 年)深入了解了用 AOP 处理时类似化合物的降解途径、副产品和生物毒性。这项研究对于了解 N-[5-羟基-6-(羟甲基)-2,4-双(苯甲氧基)氧杂环-3-基]乙酰胺的环境影响和处理选择至关重要(Qutob et al., 2022)。

生物监测和暴露评估

该化合物的结构与其他乙酰胺衍生物的相似性使其与生物监测和暴露评估研究相关。Song 等人(2020 年)对尿液样本中的新烟碱类杀虫剂及其代谢物进行了一项研究,这可能为理解如何在生物标本中监测 N-[5-羟基-6-(羟甲基)-2,4-双(苯甲氧基)氧杂环-3-基]乙酰胺及其代谢物提供一个框架(Song et al., 2020)。

治疗和生物学效应

虽然直接排除了药物使用和剂量信息,但值得注意的是,结构上与 N-[5-羟基-6-(羟甲基)-2,4-双(苯甲氧基)氧杂环-3-基]乙酰胺相关的化合物已对其生物学效应进行了研究。肯尼迪(2001 年)回顾了类似化合物的生物反应,阐明了它们的生物活性和潜在治疗用途。尽管没有直接关注所讨论的化合物,但该研究提供了类似化合物生物学意义的更广泛背景(Kennedy, 2001)。

作用机制

Target of Action

It is known to be used in proteomics research , suggesting that it may interact with proteins or enzymes in the body.

Mode of Action

It is structurally similar to o-glcnac, a ubiquitous and dynamic post-translational modification known to modify over 3,000 nuclear, cytoplasmic, and mitochondrial eukaryotic proteins . The addition of O-GlcNAc to proteins is catalyzed by the O-GlcNAc transferase and is removed by a neutral-N-acetyl-beta-glucosaminidase (O-GlcNAcase) . It is possible that 1,3-O-Dibenzyl-N-acetyl-beta-D-glucosamine may interact with these enzymes or other proteins in a similar manner.

Biochemical Pathways

Diverse forms of cellular stress and tissue injury result in enhanced O-GlcNAc modification, or O-GlcNAcylation, of numerous intracellular proteins .

Pharmacokinetics

As a biochemical for proteomics research , it is likely to be administered in a controlled laboratory setting, and its bioavailability would depend on the method of administration.

Result of Action

Given its structural similarity to o-glcnac, it may influence protein function and cellular processes through post-translational modification .

属性

IUPAC Name |

N-[5-hydroxy-6-(hydroxymethyl)-2,4-bis(phenylmethoxy)oxan-3-yl]acetamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27NO6/c1-15(25)23-19-21(27-13-16-8-4-2-5-9-16)20(26)18(12-24)29-22(19)28-14-17-10-6-3-7-11-17/h2-11,18-22,24,26H,12-14H2,1H3,(H,23,25) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYODMICTBRMKGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)O)OCC3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10310809 |

Source

|

| Record name | F1206-0036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

14855-31-3 |

Source

|

| Record name | NSC231918 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=231918 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | F1206-0036 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10310809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![10-[3-(Dimethylamino)propyl]-alpha-ethyl-10H-phenothiazine-2-methanol 5-Oxide](/img/structure/B121089.png)

![5-Azaspiro[2.4]heptan-7-amine](/img/structure/B121094.png)

![[1,2,4]triazolo[1,5-a]quinoxalin-4(5H)-one](/img/structure/B121100.png)